molecular formula C16H15N3O4 B2434897 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-41-9

5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2434897
CAS No.: 1021083-41-9
M. Wt: 313.313
InChI Key: NHRYOCPXWGGVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound belongs to the class of 2,3-diaryl-substituted 3H-imidazo[4,5-b]pyridines, which are recognized as a privileged pharmacophore in the development of novel therapeutic agents . The structural resemblance of the imidazopyridine core to purines makes it a key moiety for interacting with various enzymatic targets . The primary research applications of this compound are in oncology and inflammation. The 2,5-dimethoxyphenyl and 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid structure is engineered to mimic the cis-olefin configuration of a vicinal diaryl substitution, a feature known to be critical for both tubulin inhibition in cancer cells and the inhibition of cyclooxygenase (COX) enzymes implicated in inflammation . Researchers are exploring such derivatives as potential modulators of protein kinases, which are key signaling molecules in many disease pathways . The presence of the carboxylic acid functional group at the 7-position provides a versatile handle for further synthetic modification, allowing for the creation of amide or ester derivatives to probe structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for use in bioactivity screening, hit-to-lead optimization, and mechanism-of-action studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-17-14-11(16(20)21)7-12(19-15(14)18-8)10-6-9(22-2)4-5-13(10)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRYOCPXWGGVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylpyridine, a series of reactions including nitration, reduction, and cyclization can be employed.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with the imidazo[4,5-b]pyridine core using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the carboxylic acid group, potentially converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The imidazo[4,5-b]pyridine core is a known pharmacophore in several drugs, suggesting that this compound could be modified to enhance its biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxyphenyl)-2-methylimidazo[4,5-b]pyridine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the 2,5-dimethoxyphenyl group, which may reduce its biological activity.

    5-(2,5-Dimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and interactions.

Uniqueness

The presence of both the 2,5-dimethoxyphenyl group and the carboxylic acid group in 5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid makes it unique. This combination enhances its solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound belonging to the imidazopyridine class. Its unique structure incorporates a dimethoxyphenyl group, a methyl group, and a carboxylic acid moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its medicinal potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O5C_{16}H_{15}N_3O_5. The compound's structural features include:

  • Imidazo[4,5-b]pyridine core : This core is known for its biological activity.
  • Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
  • Carboxylic acid group : May contribute to solubility and binding affinity with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor function, influencing critical biochemical pathways. For instance:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It may bind to receptors that are pivotal in signal transduction pathways.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : The compound has been evaluated against glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and lung carcinoma (NCI-H460).
  • IC50 Values : The compound displayed IC50 values in the micromolar range for several cell lines, indicating potent activity.
Cell LineIC50 Value (μM)Activity Level
LN-229 (Glioblastoma)1.8High
Capan-1 (Pancreatic)2.3Moderate
HCT-116 (Colorectal)1.6High
NCI-H460 (Lung)3.0Moderate

Case Studies

  • Study on Antiproliferative Effects : A study published in Molecules evaluated the antiproliferative effects of various imidazopyridine derivatives, including this compound. Results indicated that the presence of the dimethoxyphenyl group significantly enhanced activity against cancer cell lines compared to similar compounds lacking this feature .
  • Mechanistic Insights : Another research article explored the mechanistic pathways through which imidazopyridines exert their effects on cancer cells. The study highlighted that compounds like this compound might induce apoptosis in cancer cells via caspase activation .

Q & A

Basic: What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves two critical stages: (1) imidazo[4,5-b]pyridine core formation via cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic/basic conditions, and (2) functionalization to introduce the 2-methyl and 7-carboxylic acid groups. Methylation typically uses methyl iodide with a base (e.g., NaH), while carboxylation employs CO₂ under pressure. Yield optimization requires adjusting reaction time (3–24 hours), temperature (80–160°C), and solvent polarity (e.g., DMF for solubility). Impurities are minimized via preparative HPLC .

Basic: Which analytical techniques confirm the compound’s structural integrity?

  • X-ray crystallography : Resolves atomic positions, confirming fused bicyclic geometry and substituent orientation.
  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl (δ 2.5–3.0 ppm) and carboxylic acid (δ ~170 ppm) groups.
  • FT-IR : Validates carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₅N₃O₅) .

Basic: How is initial biological activity screening conducted?

In vitro assays are prioritized:

  • Enzyme inhibition : Test against phosphodiesterase III (PDE III) or kinases at nanomolar concentrations.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes.
  • Antimicrobial activity : MIC determination via broth microdilution.
    Dose-response curves (IC₅₀/EC₅₀) are generated using triplicate measurements to ensure reproducibility .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

  • Substituent variation : Synthesize derivatives with methoxy groups at positions 2, 3, or 4 on the phenyl ring.
  • Functional group replacement : Replace carboxylic acid with esters or amides to assess polarity effects.
  • Bioactivity profiling : Compare inhibitory potency across analogs using kinetic assays (e.g., Km/Vmax shifts).
  • Computational docking : Map binding interactions (e.g., hydrogen bonds with PDE III’s catalytic domain) .

Advanced: What mechanistic studies elucidate its enzyme inhibition?

  • Enzyme kinetics : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., PDE III) to identify binding pockets.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
  • Mutagenesis : Modify key enzyme residues (e.g., catalytic glutamates) to validate interaction sites .

Advanced: How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like pH, ionic strength, and cofactor concentrations.
  • Purity verification : Use HPLC-MS to exclude batch-specific impurities (>98% purity required).
  • Orthogonal assays : Confirm activity via alternative methods (e.g., SPR if fluorescence assays yield variability).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational methods predict target interactions?

  • Density Functional Theory (DFT) : Optimize 3D geometry and calculate electrostatic potential surfaces.
  • Molecular docking (AutoDock/Vina) : Screen against Protein Data Bank (PDB) targets (e.g., PDE III: 1SO2).
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to address solubility challenges in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • pH adjustment : Prepare buffered solutions (pH 7.4) to ionize the carboxylic acid group.
  • Prodrug derivatization : Synthesize ester prodrugs (e.g., ethyl ester) for improved membrane permeability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced: What strategies optimize selectivity over off-target enzymes?

  • Selectivity profiling : Screen against panels of related enzymes (e.g., PDE I–V isoforms).
  • Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to exploit steric exclusion.
  • Alchemical free energy calculations : Predict binding energy differences between targets/off-targets.
  • Cryo-EM : Resolve off-target binding modes at near-atomic resolution .

Advanced: How to design in vivo pharmacokinetic studies?

  • Formulation : Use PEGylated carriers or micelles to enhance plasma stability.
  • ADME profiling : Measure bioavailability (oral/IP), half-life (t½), and tissue distribution (LC-MS/MS).
  • Metabolite identification : Incubate with liver microsomes; detect phase I/II metabolites via UPLC-QTOF.
  • Toxicity screening : Assess hepatorenal function and histopathology in rodent models .

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